N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a sulfonamide group linked to a pyridine ring, and a difluorophenyl group. The presence of these functional groups contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine or amide reagent.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Attachment of the pyridine ring: This step involves the nucleophilic substitution reaction between the sulfonamide intermediate and a pyridine derivative.
Introduction of the difluorophenyl group: The final step involves the coupling of the difluorophenyl group to the furan ring, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan ring, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.
Inducing oxidative stress: Leading to cell damage or death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide: Similar structure with a different position of the pyridine ring.
N-(3,4-difluorophenyl)-5-(N-(pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxamide: Another positional isomer with the pyridine ring in the 4-position.
N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxamide: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c18-13-4-3-12(8-14(13)19)22-17(23)15-5-6-16(26-15)27(24,25)21-10-11-2-1-7-20-9-11/h1-9,21H,10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZANPJVQOFQAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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